molecular formula C21H21NO2S B2631648 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide CAS No. 2320724-24-9

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2631648
CAS No.: 2320724-24-9
M. Wt: 351.46
InChI Key: XRIZQTQHUDUYJJ-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to a thiophene-containing oxane ring through a carboxamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the formation of the oxane ring followed by the introduction of the thiophene moiety. The final step involves the coupling of the naphthalene carboxamide with the thiophene-containing oxane ring. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene and naphthalene moieties contribute to its binding affinity and specificity, while the oxane ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl}-2-phenylsulfanylpyridine-3-carboxamide
  • N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine

Uniqueness

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide is unique due to its combination of a naphthalene core with a thiophene-containing oxane ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c23-20(19-7-3-5-16-4-1-2-6-18(16)19)22-15-21(9-11-24-12-10-21)17-8-13-25-14-17/h1-8,13-14H,9-12,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIZQTQHUDUYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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